1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Indole and Pyrazole Rings: The final step involves coupling the indole and pyrazole rings through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indol-3-yl derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show a range of biological activities and are used in medicinal chemistry.
Uniqueness
1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of the indole and pyrazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H20N4O/c1-3-21-11-14(10-20-21)17(22)18-7-6-13-9-19-16-5-4-12(2)8-15(13)16/h4-5,8-11,19H,3,6-7H2,1-2H3,(H,18,22) |
InChI Key |
RSFHKIGDCIHGDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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